4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine
Description
Properties
IUPAC Name |
4,4,6,6-tetramethyl-7H-pyrano[4,3-d][1,3]thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-9(2)5-6-7(10(3,4)13-9)14-8(11)12-6/h5H2,1-4H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXRRFMAWXWOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(O1)(C)C)SC(=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824433-92-2 | |
| Record name | 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing both pyrano and thiazole moieties. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | logP<sup>a</sup> | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| This compound | C10H16N2OS | 212.31 | 4,4,6,6-Tetramethyl | ~2.5 (estimated) | 76.4 |
| 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride | C6H9ClN2OS | 192.66 | None | 1.0 | 76.4 |
| 6,6-Dimethyl-4,7-dihydropyrano[4,3-d][1,3]thiazol-2-amine | C8H12N2OS | 184.26 | 6,6-Dimethyl | 1.0 | 76.4 |
| 4,5-Dimethylthiazol-2-amine (DTA) | C5H8N2S | 128.19 | 4,5-Dimethyl | 1.2 | 67.4 |
<sup>a</sup>logP values are experimental or estimated using XlogP3 .
Key Observations:
- The tetramethyl-substituted compound has the highest molecular weight and logP, indicating greater hydrophobicity compared to analogs with fewer methyl groups .
- All pyrano-thiazole derivatives share identical topological polar surface areas (76.4 Ų), suggesting similar hydrogen-bonding capacity. In contrast, simpler thiazoles like DTA exhibit lower polar surface areas .
Commercial Availability and Pricing
- 4,4,6,6-Tetramethyl derivative : Priced at €2,057 for 50 mg (CymitQuimica), reflecting its niche use and complex synthesis .
- Hydrochloride salt: Available at $296/250 mg (Santa Cruz Biotechnology), highlighting its broader commercial utility .
- DTA : Lower cost due to simpler synthesis; prices typically range from $50–100/g .
Biological Activity
4,4,6,6-Tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine is a heterocyclic compound notable for its unique structural features that combine pyrano and thiazole rings. This compound has garnered attention in the fields of medicinal chemistry and pharmacology for its potential biological activities, particularly its antimicrobial and anticancer properties.
- Molecular Formula : C₁₀H₁₆N₂OS
- Molecular Weight : 212.31 g/mol
- CAS Number : 1824433-92-2
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has shown promising results in inhibiting the growth of cancer cell lines. Specifically, it has been evaluated against triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) using MTT assays to assess cell viability. Preliminary results suggest that it may influence pathways related to apoptosis and cell cycle regulation.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Antimicrobial Screening | Inhibition of bacterial growth observed | Disc diffusion method against E. coli and S. aureus |
| Anticancer Efficacy | IC50 values of 39.2 ± 1.7 μM against MDA-MB-231 | MTT assay for cell viability |
| Mechanistic Insights | Potential modulation of MAPK pathway | In silico molecular modeling |
Case Study: Anticancer Properties
In a recent study focusing on the anticancer properties of this compound, researchers synthesized several derivatives and assessed their effects on cancer cell lines. The most active derivatives demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. Molecular docking studies suggested that these compounds may bind effectively to key proteins involved in tumor growth.
Comparative Analysis with Similar Compounds
When compared to other heterocyclic compounds with similar structures (e.g., derivatives of pyrano-thiazole), this compound exhibited superior activity profiles in both antimicrobial and anticancer assays. This highlights its potential as a lead compound for further drug development.
Q & A
Q. What are the established synthetic routes for 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine?
The compound is synthesized via cyclization reactions. A common method involves reacting 2-aminothiophenol derivatives with α,β-unsaturated carbonyl compounds (e.g., methyl vinyl ketone) under basic conditions (e.g., K₂CO₃) in solvents like ethanol or DMF. Optimization of temperature (80–120°C) and reaction time (12–24 hrs) is critical for yields >70% . Industrial scaling may employ continuous flow reactors for efficiency .
Example Protocol :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Aminothiophenol + α,β-unsaturated ketone, K₂CO₃, DMF, 100°C, 18 hrs | Cyclization to fused pyrano-thiazole core |
| 2 | Recrystallization (ethanol/water) | Purification to ≥95% purity |
Q. How is the structural identity of this compound confirmed?
Characterization relies on:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm proton environments and carbon frameworks (e.g., methyl groups at δ 1.2–1.5 ppm, thiazole protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : ESI-MS detects [M+H]<sup>+</sup> at m/z 225.1 (C₁₀H₁₆N₂OS) .
- X-ray Crystallography : Resolves fused pyrano-thiazole geometry and stereochemistry .
Q. What are the key physicochemical properties relevant to experimental handling?
- Solubility : Moderate in DMSO (>10 mg/mL), low in water (<1 mg/mL) .
- Stability : Stable at −20°C under inert gas; degrades in acidic/basic conditions (pH <3 or >10) .
Advanced Research Questions
Q. What strategies optimize reaction yields and purity during synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates vs. ethanol .
- Catalysis : Lewis acids (e.g., ZnCl₂) improve regioselectivity in ring closure .
- Workflow Integration : Computational reaction path searches (e.g., quantum chemical modeling) predict optimal conditions, reducing trial-and-error approaches .
Q. How can computational methods predict biological targets and mechanisms?
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs .
- QSAR Modeling : Correlates substituent effects (e.g., methyl groups) with antimicrobial or anticancer activity .
Case Study : Pyrano-thiazole derivatives showed IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) via EGFR inhibition .
Q. How to resolve contradictions in reported biological activities?
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Dose-Response Validation : Replicate studies across multiple labs to confirm EC₅₀/IC₅₀ consistency .
Q. How to design derivatives for improved pharmacokinetics?
- Structural Modifications :
- Introduce hydrophilic groups (e.g., –OH, –COOH) to enhance solubility .
- Replace methyl with trifluoromethyl to improve metabolic stability .
- In Silico ADME Prediction : Tools like SwissADME forecast bioavailability and blood-brain barrier penetration .
Q. What advanced analytical methods assess purity and degradation pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
